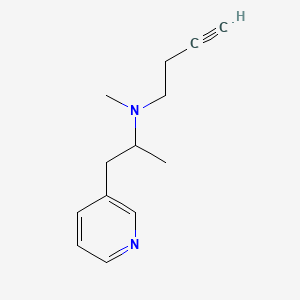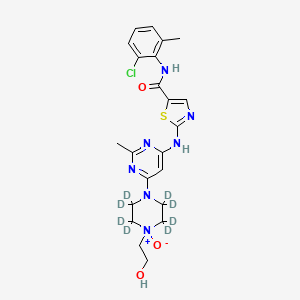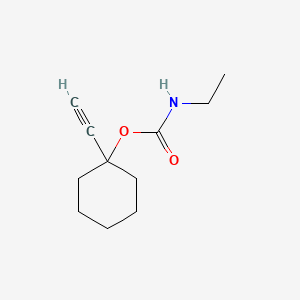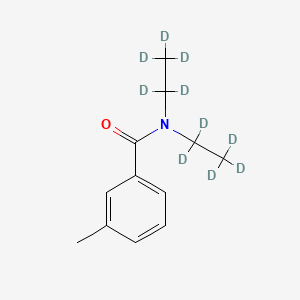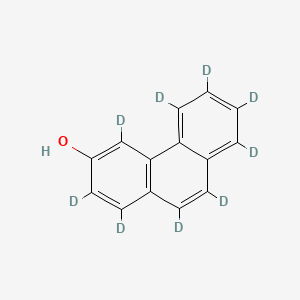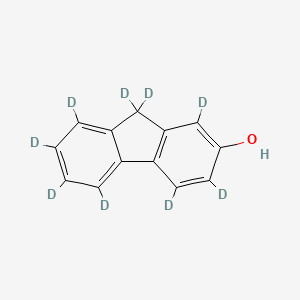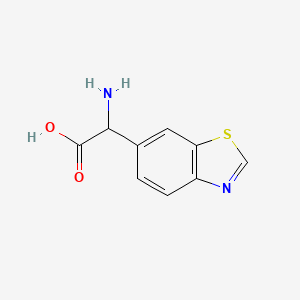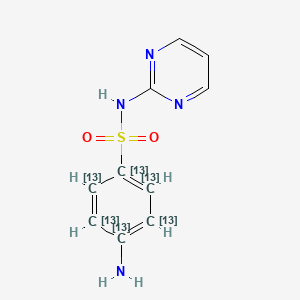
4'-Demethyl Homoharringtonine-13C,d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’-Demethyl Homoharringtonine-13C,d3 is a labeled analogue of 4’-Demethyl Homoharringtonine. This compound is a metabolite of Homoharringtonine, a cytotoxic component derived from the evergreen plant Cephalotaxus harringtonia. It is primarily used in proteomics research and has a molecular formula of C27H34D3NO9 and a molecular weight of 535.61 .
Vorbereitungsmethoden
The synthesis of 4’-Demethyl Homoharringtonine-13C,d3 involves several steps, starting from the natural product Homoharringtonine. The synthetic route typically includes the demethylation of Homoharringtonine followed by the incorporation of isotopic labels (13C and d3). The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired isotopic labeling. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production .
Analyse Chemischer Reaktionen
4’-Demethyl Homoharringtonine-13C,d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4’-Demethyl Homoharringtonine-13C,d3 has several scientific research applications:
Chemistry: It is used as a reference standard in mass spectrometry and other analytical techniques.
Biology: It is used to study the metabolic pathways and mechanisms of action of Homoharringtonine and its derivatives.
Medicine: It is used in research related to cancer treatment, particularly in understanding the cytotoxic effects of Homoharringtonine.
Industry: It is used in the development of new pharmaceuticals and in quality control processes.
Wirkmechanismus
The mechanism of action of 4’-Demethyl Homoharringtonine-13C,d3 involves its interaction with specific molecular targets and pathways. It exerts its effects by inhibiting protein synthesis, leading to cell cycle arrest and apoptosis in cancer cells. The molecular targets include ribosomes and other components of the protein synthesis machinery .
Vergleich Mit ähnlichen Verbindungen
4’-Demethyl Homoharringtonine-13C,d3 is unique due to its isotopic labeling, which allows for precise tracking and analysis in research studies. Similar compounds include:
Homoharringtonine: The parent compound, known for its cytotoxic properties.
4’-Demethyl Homoharringtonine: The non-labeled analogue.
Cephalotaxine: Another compound derived from Cephalotaxus harringtonia with similar biological activities.
This detailed article provides a comprehensive overview of 4’-Demethyl Homoharringtonine-13C,d3, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
IUPAC Name |
(3R)-3,7-dihydroxy-7-methyl-3-[[(2S,3S,6R)-4-(trideuterio(113C)methoxy)-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraen-3-yl]oxycarbonyl]octanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H37NO9/c1-26(2,33)7-4-9-28(34,15-22(30)31)25(32)38-24-21(35-3)14-27-8-5-10-29(27)11-6-17-12-19-20(37-16-36-19)13-18(17)23(24)27/h12-14,23-24,33-34H,4-11,15-16H2,1-3H3,(H,30,31)/t23-,24-,27+,28-/m1/s1/i3+1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRNKGNYRSLLFRU-JZXXSLGNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCCC(CC(=O)O)(C(=O)OC1C2C3=CC4=C(C=C3CCN5C2(CCC5)C=C1OC)OCO4)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][13C]([2H])([2H])OC1=C[C@]23CCCN2CCC4=CC5=C(C=C4[C@@H]3[C@@H]1OC(=O)[C@@](CCCC(C)(C)O)(CC(=O)O)O)OCO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H37NO9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


